Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as ethyl cyanoacetate with thiourea under basic conditions to form ethyl 2-amino-4-methylsulfanyl-pyrimidine-5-carboxylate.
Substitution Reaction: The amino group at the 4-position of the pyrimidine ring is then substituted with 4-hexylphenylamine through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities associated with pyrimidine derivatives.
Pharmaceuticals: It is explored for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-[(4-chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate: This compound has a similar structure but with a chlorophenyl group instead of a hexylphenyl group.
Ethyl 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylate: This compound lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C20H27N3O2S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 4-(4-hexylanilino)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O2S/c1-4-6-7-8-9-15-10-12-16(13-11-15)22-18-17(19(24)25-5-2)14-21-20(23-18)26-3/h10-14H,4-9H2,1-3H3,(H,21,22,23) |
InChI Key |
BSKNOUWXFLHLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)OCC)SC |
Origin of Product |
United States |
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